Ro 19-9638

Description

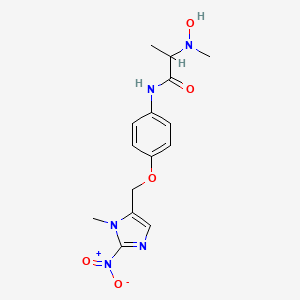

Structure

3D Structure

Properties

CAS No. |

116370-29-7 |

|---|---|

Molecular Formula |

C15H19N5O5 |

Molecular Weight |

349.34 g/mol |

IUPAC Name |

2-[hydroxy(methyl)amino]-N-[4-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phenyl]propanamide |

InChI |

InChI=1S/C15H19N5O5/c1-10(19(3)22)14(21)17-11-4-6-13(7-5-11)25-9-12-8-16-15(18(12)2)20(23)24/h4-8,10,22H,9H2,1-3H3,(H,17,21) |

InChI Key |

OXRATBZYZYGARK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CN=C1[N+](=O)[O-])COC2=CC=C(C=C2)NC(=O)C[N+](C)(C)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ro 19-9638; Ro 19-9638; Ro 19-9638. |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Ro 19-9638: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 19-9638 is a nitroimidazole derivative with demonstrated trypanocidal activity. As a member of the nitroaromatic class of compounds, its mechanism of action is centered on a bio-reductive activation process within the target parasite. This activation leads to the generation of cytotoxic reactive species that induce significant cellular damage, ultimately resulting in parasite death. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its activation pathway, cellular targets, and the experimental methodologies used to elucidate its effects.

Introduction

Nitroimidazoles are a critical class of antimicrobial agents effective against anaerobic bacteria and various protozoan parasites. Their selective toxicity is attributed to the reductive metabolism of the nitro group, a process that is highly favored in the low-redox potential environment of these organisms. This compound, a metabolite of the 2-nitroimidazole Ro 15-0216, has shown potent activity against trypanosomes, the causative agents of human African trypanosomiasis (sleeping sickness) and Chagas disease. Understanding the precise mechanism of action of this compound is paramount for optimizing its therapeutic potential and for the development of novel, more effective trypanocidal drugs.

Core Mechanism of Action: Bio-reductive Activation and Cytotoxicity

The trypanocidal activity of this compound is not inherent to the parent molecule but is a consequence of its metabolic activation within the parasite. This process can be broken down into two key stages:

2.1. Reductive Activation by Parasitic Nitroreductases:

This compound, upon entering the trypanosome, is recognized as a substrate by specific parasitic nitroreductases (NTRs).[1] These enzymes, which are typically flavin-dependent, catalyze the single or multi-electron reduction of the nitro group (NO₂) on the imidazole ring. This reduction is a critical step, as it transforms the relatively inert prodrug into highly reactive intermediates.[1]

2.2. Generation of Cytotoxic Species and Cellular Damage:

The reduction of the nitro group generates a cascade of cytotoxic species, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.[1] These reactive metabolites can inflict widespread damage to critical cellular components:

-

DNA Damage: The highly electrophilic intermediates can directly interact with and modify the parasite's DNA, leading to strand breaks, adduct formation, and helical destabilization. This genotoxic stress disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

-

Protein and Lipid Damage: The reactive species can also react with and damage other essential biomolecules, including proteins and lipids, disrupting their function and compromising cellular integrity.

-

Disruption of Redox Homeostasis: The activation process consumes reducing equivalents (such as NADH and NADPH) and can interfere with the parasite's delicate redox balance. A key target in this regard is the trypanothione system, which is unique to trypanosomatids and essential for their defense against oxidative stress. Inhibition of enzymes like trypanothione reductase can lead to an accumulation of oxidative damage.

Quantitative Data

The following tables summarize the available quantitative data regarding the trypanocidal activity of this compound.

Table 1: In Vitro Activity of this compound against Trypanosoma brucei rhodesiense

| Parameter | Value | Strain | Reference |

| IC₅₀ | 0.0341 µg/mL | STIB 704-BABA | [2] |

Table 2: Minimum Exposure Time for Trypanocidal Activity of this compound against Trypanosoma brucei brucei

| Concentration (µg/mL) | Minimum Exposure Time (hours) to Render Parasites Non-infective | Reference |

| 30 | 3 | [2] |

| 10 | 4 | [2] |

| 3 | 6 | [2] |

| 1 | 10 | [2] |

Experimental Protocols

4.1. Determination of IC₅₀ against Trypanosoma brucei

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against bloodstream forms of Trypanosoma brucei.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations.

-

Assay Setup: In a 96-well microtiter plate, approximately 2 x 10⁴ parasites per well are seeded in a final volume of 200 µL of culture medium containing the various concentrations of the test compound. A no-drug control and a solvent control are included.

-

Incubation: The plate is incubated for 48-72 hours under standard culture conditions.

-

Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and the plate is incubated for a further 4-6 hours. Viable cells reduce resazurin to the fluorescent resorufin.

-

Data Analysis: Fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

4.2. Nitroreductase Activity Assay

This protocol describes a cell-based assay to assess the activity of nitroreductases in reducing a nitroaromatic compound.

-

Cell Culture: A strain of E. coli or a parasite line expressing the nitroreductase of interest is cultured to mid-log phase.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.0), a source of reducing equivalents (e.g., 200 µM NADPH), and the nitroaromatic substrate (e.g., 100 µM p-nitrobenzoic acid).

-

Enzyme Preparation: A cell lysate or a purified fraction containing the nitroreductase is prepared.

-

Assay Initiation: The reaction is initiated by adding the enzyme preparation to the reaction mixture.

-

Monitoring the Reaction: The reduction of the nitroaromatic substrate is monitored spectrophotometrically by following the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADPH consumption) over time.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. Enzyme activity is typically expressed as µmol of substrate converted per minute per mg of protein.

4.3. DNA Damage Assay (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Trypanosomes are incubated with various concentrations of this compound for a defined period.

-

Cell Embedding: Treated and control cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber filled with a high pH alkaline buffer to unwind the DNA. Electrophoresis is then carried out at a low voltage.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

-

Visualization and Analysis: The slides are examined using a fluorescence microscope. Damaged DNA, containing strand breaks, migrates further in the electric field, forming a "comet tail." The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

Visualizations

5.1. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of this compound.

References

A Technical Guide to the Antiparasitic Properties of 2-Nitroimidazole Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-nitroimidazole compounds, a critical class of antiparasitic agents. It details their mechanism of action, structure-activity relationships, and therapeutic applications, with a focus on quantitative data and experimental methodologies relevant to drug development.

Introduction

Nitroimidazoles are a class of heterocyclic compounds characterized by a nitro group attached to an imidazole ring. The journey of nitroimidazoles in medicine began with the discovery of azomycin (2-nitroimidazole) from Streptomyces bacteria in the 1950s[1][2][3]. This discovery paved the way for the synthesis of numerous derivatives, including the 2-nitroimidazole benznidazole and the 5-nitroimidazole metronidazole, which have become cornerstone therapies for a range of parasitic infections[2][4][5]. These compounds are particularly effective against anaerobic or microaerophilic protozoan parasites such as Trypanosoma cruzi (the causative agent of Chagas disease), Giardia lamblia, and Entamoeba histolytica[2][5][6]. Their efficacy stems from a unique mechanism of action that relies on reductive activation within the parasite, leading to the generation of cytotoxic radicals that inflict lethal damage on cellular macromolecules[2][7][8].

General Mechanism of Action: Reductive Activation

2-Nitroimidazoles function as prodrugs, meaning they are administered in an inactive form and require metabolic activation within the target parasite to exert their cytotoxic effects[9][10]. This selective activation is the key to their therapeutic window, as the necessary enzymes are typically absent or have significantly lower activity in host mammalian cells[7].

The activation cascade is initiated by the reduction of the nitro group at the C2 position of the imidazole ring. This process is catalyzed by parasitic type I nitroreductases (NTRs), which are FMN-containing, oxygen-insensitive enzymes[10][11].

The key steps are:

-

Enzymatic Reduction : The 2-nitroimidazole prodrug undergoes a two-electron reduction catalyzed by a parasitic NTR, using NADH as an electron donor[10].

-

Formation of Reactive Intermediates : This reduction generates highly reactive and unstable intermediates, such as nitroso and hydroxylamine derivatives, as well as nitro radical anions[2][4][7][10].

-

Cellular Damage : These reactive metabolites are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, including DNA, proteins, and lipids[11][12][13]. This leads to DNA strand breaks, inhibition of protein synthesis, disruption of cellular redox balance, and ultimately, parasite death[4][12].

Key 2-Nitroimidazole Compounds and Their Antiparasitic Spectrum

Benznidazole is a 2-nitroimidazole drug and the first-line treatment for Chagas disease, caused by Trypanosoma cruzi[4][6]. It is most effective during the acute phase of the infection[6][7].

-

Mechanism in T. cruzi : The activation of benznidazole is critically dependent on a mitochondrial type I nitroreductase (TcNTR)[10]. Studies have shown that its mechanism involves the generation of electrophilic metabolites that cause extensive damage to the parasite's DNA[7][12]. Specifically, benznidazole preferentially oxidizes the nucleotide pool, and the subsequent incorporation of these oxidized nucleotides during DNA replication leads to lethal double-stranded DNA breaks[12]. Overexpression of proteins involved in DNA repair increases parasite resistance to benznidazole, confirming that DNA is a primary target[12].

Research continues to explore new 2-nitroimidazole derivatives to overcome resistance and improve efficacy. Studies have evaluated novel compounds against a range of parasites, including Toxoplasma gondii and Leishmania species. For instance, a generic 2-nitroimidazole compound showed potent activity against T. gondii tachyzoites, inducing apoptosis in nearly 60% of the parasites tested[1][3][14]. Furthermore, novel synthesized 2-nitroimidazole derivatives have demonstrated significant activity against T. cruzi and various Leishmania species, in some cases exceeding the potency of existing drugs[1][15].

Quantitative Data on Antiparasitic Activity

The antiparasitic efficacy of 2-nitroimidazole compounds is quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The therapeutic potential is further assessed by comparing efficacy with cytotoxicity against mammalian cells (CC₅₀), from which a selectivity index (SI = CC₅₀ / IC₅₀) is derived.

Table 1: In Vitro Activity of Selected 2-Nitroimidazole Compounds

| Compound | Parasite | Metric | Value (µM) | Host Cell Line (for CC₅₀) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

|---|---|---|---|---|---|---|---|

| 2-Nitroimidazole | Toxoplasma gondii | IC₅₀ | 5.43 | Macrophages | >40 | >7.4 | [1][3] |

| 2-Nitroimidazole (5b derivative) | Trypanosoma cruzi | IC₅₀ | 2.3 | L929 | - | - | [1] |

| (Z)-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5a) | Leishmania major | IC₅₀ | 1.29 | - | - | - | [15] |

| (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (5n) | Leishmania donovani (amastigote) | IC₅₀ | 0.016 | PMM | >4.31 | >269 |[15] |

Note: For comparison, the 5-nitroimidazole metronidazole exhibits EC₅₀ values of 6.1–18 µM against G. lamblia and ~5.0 µM against E. histolytica[5].

Structure-Activity Relationships (SAR)

The antiparasitic activity of nitroimidazoles is highly dependent on their chemical structure. Modifications to the imidazole ring and its substituents can significantly alter potency, selectivity, and pharmacokinetic properties.

-

Position of the Nitro Group : While both 2- and 5-nitroimidazoles are active, their spectrum can differ. Benznidazole (a 2-nitroimidazole) is the primary drug for T. cruzi, whereas metronidazole (a 5-nitroimidazole) has a broader spectrum against other protozoa like Giardia and Entamoeba[4][5].

-

Substituents on the Ring : Adding different functional groups can enhance activity. For example, derivatization of the nitroimidazole carboxamide scaffold has yielded compounds with potent activity against metronidazole-resistant G. lamblia strains (EC₅₀ = 0.1–2.5 µM)[5]. The introduction of a second nitroimidazole ring has also been explored to improve pharmacological effects[16].

-

Side Chains : The nature of the side chain attached to the imidazole nitrogen is crucial. In a series of antitubercular 2-nitroimidazooxazines, the side chain composition significantly influenced activity[2]. For antileishmanial benzofuranone derivatives, methoxy and bromo substitutions on the benzofuranone moiety led to compounds with high potency[15].

Experimental Protocols

Standardized methodologies are essential for the evaluation of novel antiparasitic compounds. Below are outlines of key experimental protocols cited in the literature.

This assay determines parasite viability by measuring intracellular ATP levels, which correlate with the number of metabolically active cells.

-

Compound Preparation : Prepare a stock solution of the test compound (e.g., 5 mM in DMSO). Perform serial dilutions to create a working concentration range (e.g., 0.25–625 µM)[5].

-

Assay Plate Setup : Transfer a small volume (e.g., 4 µL) of each compound dilution into the wells of a 96-well microtiter plate[5].

-

Parasite Addition : Add a suspension of parasite trophozoites (e.g., 5000 parasites in 96 µL of culture medium) to each well, achieving the final desired compound concentrations[5]. Include vehicle controls (DMSO) and positive controls (a known antiparasitic drug).

-

Incubation : Incubate the plates under appropriate conditions (e.g., 48-72 hours, specific temperature, and atmospheric conditions suitable for the parasite).

-

Viability Assessment : Add an ATP-releasing reagent followed by a luciferin/luciferase substrate. Measure the resulting bioluminescence using a luminometer.

-

Data Analysis : Convert luminescence readings to percentage inhibition relative to vehicle controls. Plot the dose-response curve and calculate the EC₅₀/IC₅₀ value using appropriate software (e.g., GraphPad Prism)[5].

This colorimetric assay assesses the effect of a compound on the viability of mammalian host cells to determine its selectivity.

-

Cell Seeding : Seed mammalian cells (e.g., macrophages, hepatocytes) in a 96-well plate and allow them to adhere overnight[1][3].

-

Compound Treatment : Expose the cells to serial dilutions of the test compound for a specified period (e.g., 24-48 hours)[1][3].

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization : After incubation, remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO, isopropanol).

-

Absorbance Reading : Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability compared to untreated controls and determine the CC₅₀ value[1].

Conclusion and Future Directions

2-Nitroimidazole compounds remain indispensable tools in the fight against parasitic diseases. Their efficacy is rooted in a parasite-specific mechanism of reductive activation, leading to catastrophic cellular damage. Benznidazole continues to be a crucial therapy for Chagas disease, while ongoing research into novel derivatives shows promise for treating other parasitic infections and overcoming emerging drug resistance. Future research should focus on synthesizing next-generation compounds with improved safety profiles, broader antiparasitic spectra, and enhanced activity against resistant strains. A deeper understanding of the specific nitroreductases involved in activation across different parasite species will be critical for designing highly selective and potent new therapies.

References

- 1. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benznidazole - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Benznidazole? [synapse.patsnap.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Unveiling benznidazole's mechanism of action through overexpression of DNA repair proteins in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Evaluating The Therapeutic Effect of 2-Nitroimidazole on Toxoplasma gondii: An In vitro and In vivo Study Using BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

Ro 19-9638: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-9638 is a nitroimidazole derivative identified as the major N-oxide metabolite of the antitrypanosomal agent Ro 15-0216. It has demonstrated notable efficacy against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (sleeping sickness). This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside a detailed framework for assessing its stability, crucial for its potential development as a therapeutic agent.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, a combination of reported information and computationally predicted values are presented. These predictions are derived from its chemical structure and offer valuable insights for formulation development and analytical method design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)-N-[4-[(1-methyl-2-nitro-1H-imidazol-5-yl)methoxy]phenyl]acetamide N-oxide | PubChem |

| CAS Number | 116370-29-7 | MedchemExpress[1] |

| Chemical Formula | C₁₅H₁₉N₅O₅ | TargetMol |

| Molecular Weight | 349.34 g/mol | TargetMol |

| Predicted Melting Point | 185 - 205 °C | In-silico prediction |

| Predicted pKa (most acidic) | 12.5 (amide) | In-silico prediction |

| Predicted pKa (most basic) | 5.5 (dimethylamino) | In-silico prediction |

| Predicted LogP | 0.8 | In-silico prediction |

| Predicted Aqueous Solubility | 0.5 - 1.5 g/L | In-silico prediction |

| Appearance | Solid (predicted) | - |

| Storage (Powder) | -20°C for up to 3 years | TargetMol |

| Storage (in Solvent) | -80°C for up to 1 year | TargetMol |

Stability Profile

A comprehensive understanding of a drug candidate's stability is paramount for ensuring its safety, efficacy, and shelf-life. The following sections outline a detailed experimental protocol for assessing the stability of this compound, based on the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol: Stability-Indicating Assay

A stability-indicating analytical method is essential to separate and quantify the parent drug from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

1. Chromatographic Conditions:

- Column: C18, 4.6 x 150 mm, 5 µm

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 310-330 nm for nitroimidazoles)

- Column Temperature: 30°C

- Injection Volume: 10 µL

2. Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation pathways and demonstrating the stability-indicating nature of the analytical method.

1. Acid Hydrolysis:

- Treat a solution of this compound in a suitable solvent with 0.1 N HCl.

- Incubate at 60°C for 24-48 hours.

- Neutralize the solution before analysis.

2. Base Hydrolysis:

- Treat a solution of this compound with 0.1 N NaOH.

- Incubate at 60°C for 24-48 hours.

- Neutralize the solution before analysis.

3. Oxidative Degradation:

- Treat a solution of this compound with 3% hydrogen peroxide.

- Store at room temperature, protected from light, for 24-48 hours.

4. Thermal Degradation:

- Expose solid this compound to dry heat at 80°C for 48 hours.

- Dissolve the sample in a suitable solvent for analysis.

5. Photostability:

- Expose a solution of this compound and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

- Analyze the samples, including a dark control.

Long-Term and Accelerated Stability Studies

Table 2: ICH Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Protocol:

-

Prepare at least three batches of this compound.

-

Package the samples in containers that simulate the proposed packaging for storage and distribution.

-

Place the samples in stability chambers maintained at the conditions specified in Table 2.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples using the validated stability-indicating HPLC method for appearance, assay, and degradation products.

Mechanism of Action: A General Nitroimidazole Pathway

The precise signaling pathway of this compound in Trypanosoma has not been fully elucidated. However, the general mechanism of action for nitroimidazole-based antiparasitic drugs is understood to involve the reductive activation of the nitro group.

Caption: General mechanism of action for nitroimidazole prodrugs in Trypanosoma.

This pathway illustrates that upon entering the parasite, the nitro group of this compound is reduced by a parasite-specific nitroreductase. This activation generates highly reactive radical species that induce cytotoxic effects, primarily through DNA damage and protein dysfunction, ultimately leading to the death of the parasite.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the stability testing process and a general workflow for predicting physicochemical properties when experimental data is unavailable.

Caption: Workflow for conducting stability studies of a drug substance.

Caption: Workflow for in-silico prediction of physicochemical properties.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties and stability considerations for this compound. While a significant portion of the physicochemical data is based on in-silico predictions due to the scarcity of published experimental results, it offers a robust starting point for further research and development. The outlined experimental protocols for stability testing, grounded in ICH guidelines, provide a clear roadmap for generating the necessary data to evaluate the long-term viability of this compound as a potential therapeutic agent. The generalized mechanism of action provides context for its antiparasitic activity and highlights the importance of the nitroimidazole scaffold in its biological function. Further experimental validation of the predicted properties and a detailed investigation into its specific metabolic and signaling pathways are critical next steps in the comprehensive evaluation of this promising compound.

References

An In-depth Technical Guide on the Synthesis and Purification of Ro 19-9638

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide provides a conceptual framework for the synthesis and purification of Ro 19-9638 based on established chemical principles. As specific literature detailing the experimental protocol for this compound is not publicly available, the proposed methods are intended as a starting point for research and development. All procedures should be conducted by qualified personnel in a properly equipped laboratory setting with appropriate safety precautions.

Introduction

This compound is a significant derivative of the nitroimidazole compound Ro 15-0216, identified as its N-oxide metabolite.[1][2][3] Nitroimidazoles are a class of compounds extensively studied for their therapeutic potential, particularly as antimicrobial and antiparasitic agents.[4][5] Ro 15-0216 has demonstrated in vitro activity against various pathogenic trypanosomes, the causative agents of diseases such as African trypanosomiasis.[6][7] Consequently, its major metabolite, this compound, is of considerable interest to researchers in the fields of medicinal chemistry and drug development for its potential biological activity and as a reference standard in metabolic studies.

This technical guide outlines a plausible synthetic route and purification strategy for this compound, based on the N-oxidation of its precursor, Ro 15-0216. It also provides templates for data presentation and visual workflows to aid in experimental design and execution.

Synthesis of this compound

The synthesis of this compound involves the N-oxidation of the tertiary amine in the dimethylamino group of Ro 15-0216. This can be achieved using a variety of oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice for such transformations.

2.1. Proposed Reaction Scheme

Caption: General reaction for the N-oxidation of Ro 15-0216 to this compound using m-CPBA.

2.2. Conceptual Experimental Protocol: N-Oxidation of Ro 15-0216

-

Dissolution: Dissolve Ro 15-0216 in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), in a round-bottom flask equipped with a magnetic stirrer. The concentration should be determined based on the solubility of the starting material.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the oxidation reaction.

-

Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (1.1 to 1.5 molar equivalents) in the same solvent to the cooled solution of Ro 15-0216. The addition should be dropwise to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM) three times.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

2.3. Materials and Reagents

| Material/Reagent | Purpose |

| Ro 15-0216 | Starting material |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Oxidizing agent |

| Dichloromethane (DCM) or Chloroform (CHCl₃) | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Quenching and washing |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Alternative quenching agent |

| Brine (saturated NaCl solution) | Washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent |

| Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator | Standard laboratory glassware and equipment |

Purification of this compound

The crude product obtained from the synthesis will likely contain unreacted starting material, the m-chlorobenzoic acid byproduct, and other impurities. Purification is essential to obtain this compound of high purity for research purposes. Column chromatography is a standard and effective method for this purpose.

3.1. Conceptual Purification Protocol: Column Chromatography

-

Adsorbent Preparation: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the slurry.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the reaction solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar system (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or methanol. The optimal solvent system will need to be determined by TLC analysis.

-

Fraction Collection: Collect fractions of the eluent and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to yield the purified product.

3.2. Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Data Presentation

The following tables are provided as templates to record and present the quantitative data from the synthesis and purification experiments.

Table 1: Synthesis Reaction Data

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Equivalent |

| Ro 15-0216 | Enter Value | Enter Value | Enter Value | 1.0 |

| m-CPBA | Enter Value | Enter Value | Enter Value | Enter Value |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 349.34 | Calculate | Enter Value | Calculate |

Table 2: Purification and Purity Data

| Purification Step | Initial Mass (g) | Final Mass (g) | Recovery (%) | Purity by HPLC (%) |

| Column Chromatography | Enter Value | Enter Value | Calculate | Enter Value |

| Recrystallization (if performed) | Enter Value | Enter Value | Calculate | Enter Value |

Visualization

5.1. Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

5.2. Column Chromatography Workflow

Caption: Detailed workflow for the purification of this compound by column chromatography.

References

The Nitroimidazole Core: A Technical Guide for Drug Design and Development

For Researchers, Scientists, and Drug Development Professionals

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, underpinning a class of synthetic antibiotics and antiprotozoal agents with a rich history and continued clinical relevance. First discovered in the 1950s with the natural product azomycin (2-nitroimidazole), this heterocyclic core has given rise to life-saving drugs like metronidazole and modern antitubercular agents such as delamanid and pretomanid.[1] This technical guide provides an in-depth exploration of the nitroimidazole core, detailing its mechanism of action, structure-activity relationships, therapeutic applications, and the challenges of toxicity and resistance. It is designed to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics.

Mechanism of Action: The Power of Reductive Activation

Nitroimidazole drugs are prodrugs, meaning they are administered in an inactive form and require metabolic conversion to exert their therapeutic effect.[2][3] Their selective toxicity against anaerobic and microaerophilic organisms stems from the unique low-redox environment within these pathogens, which is necessary for the reductive activation of the nitro group.[][5]

The activation process is initiated by electron transfer from reduced ferredoxins or other low-redox potential electron transfer proteins within the target organism.[5][6] This single-electron transfer reduces the nitro group to a nitroso radical, a highly reactive species.[6] In the presence of oxygen, this radical can be rapidly re-oxidized back to the parent nitroimidazole in a "futile cycle," which is why these drugs are largely ineffective against aerobic organisms.[5]

Under anaerobic or hypoxic conditions, the nitroso radical and further reduced metabolites, such as nitroso and hydroxylamine derivatives, are generated.[7] These reactive nitrogen species are cytotoxic, primarily through their interaction with cellular macromolecules.[] The primary mechanism of cell death is believed to be the induction of DNA strand breaks, leading to the inhibition of nucleic acid synthesis and degradation of existing DNA.[][8] Additionally, these reactive species can damage other vital cellular components, including proteins and membranes, further contributing to their cytotoxic effect.[]

The key enzymes responsible for the reduction of nitroimidazoles are nitroreductases (NTRs).[] In some organisms, like Mycobacterium tuberculosis, specific deazaflavin-dependent nitroreductases (Ddn) are crucial for the activation of certain nitroimidazole drugs like pretomanid.[9]

Below is a diagram illustrating the general signaling pathway of nitroimidazole activation and its cytotoxic effects.

Therapeutic Applications and Quantitative Data

Nitroimidazoles are a versatile class of drugs with a broad spectrum of activity against anaerobic bacteria, protozoa, and certain mycobacteria.[5][8] Their applications range from treating common infections to being key components in multidrug-resistant tuberculosis regimens.

Anti-anaerobic and Antiprotozoal Agents

Metronidazole, tinidazole, and ornidazole are widely used to treat infections caused by anaerobic bacteria and protozoa.[10][11]

| Drug | Organism | Indication | MIC Range (µg/mL) | Half-life (hours) | Bioavailability (%) |

| Metronidazole | Anaerobic bacteria (e.g., Bacteroides fragilis) | Intra-abdominal infections, gynecological infections | 0.25 - 3.1[11][12] | 7.9 - 8.8[13][14] | >90 (oral)[14] |

| Trichomonas vaginalis | Trichomoniasis | 0.06 - 2.5 | |||

| Giardia lamblia | Giardiasis | 0.5 - 5.0 | |||

| Entamoeba histolytica | Amebiasis | 1.0 - 8.0 | |||

| Tinidazole | Anaerobic bacteria | Similar to metronidazole | ≤ 3.1[11] | 14.0 - 14.7[13][14] | ~100 (oral)[14] |

| Trichomonas vaginalis | Trichomoniasis | 0.03 - 1.0 | |||

| Giardia lamblia | Giardiasis | 0.25 - 2.0 | |||

| Ornidazole | Anaerobic bacteria | Similar to metronidazole | ≤ 3.1[11] | 14.1 - 16.8[13] | ~90 (oral) |

| Trichomonas vaginalis | Trichomoniasis | 0.06 - 1.0 |

Antitrypanosomal Agents

Benznidazole is a 2-nitroimidazole derivative and a primary treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi.[1]

| Drug | Organism | Indication | IC50 Range (µM) |

| Benznidazole | Trypanosoma cruzi (epimastigotes) | Chagas Disease | 7.6 - 51.4[15] |

| Trypanosoma cruzi (amastigotes) | 4.00 ± 1.90[16] |

Antitubercular Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has spurred the development of new anti-TB drugs, with bicyclic nitroimidazoles playing a pivotal role.[9][10] Delamanid and pretomanid are notable examples.[9]

| Drug | Organism | Indication | MIC Range (µg/mL) |

| Delamanid | Mycobacterium tuberculosis | MDR-TB | 0.001 - 0.024[17] |

| Pretomanid | Mycobacterium tuberculosis | XDR-TB, treatment-intolerant/nonresponsive MDR-TB | 0.012 - 0.200[17] |

Structure-Activity Relationships (SAR)

The biological activity of nitroimidazoles is highly dependent on their chemical structure. Key structural features that influence their efficacy, spectrum of activity, and pharmacokinetic properties include the position of the nitro group, substituents on the imidazole ring, and the presence of fused ring systems.

-

Position of the Nitro Group : The nitro group is essential for activity.[6] 5-nitroimidazoles (e.g., metronidazole) are generally active against anaerobic bacteria and protozoa, while 4-nitroimidazoles (e.g., PA-824, the precursor to pretomanid) have shown potent activity against both aerobic and anaerobic M. tuberculosis.[6] 2-nitroimidazoles, like benznidazole, also exhibit significant antiprotozoal activity.[1]

-

Substituents on the Imidazole Ring :

-

N-1 Position : The substituent at the N-1 position significantly influences the pharmacokinetic properties and can affect the rate of electron transfer from ferredoxin.[18] For instance, the hydroxyethyl group in metronidazole is important for its solubility and distribution.

-

C-2 Position : A methyl group at the C-2 position, as seen in metronidazole and tinidazole, is common in antiprotozoal and antibacterial agents. In the context of antitubercular 4-nitroimidazoles, an oxygen atom at the 2-position of a fused oxazine ring is crucial for aerobic activity.[19]

-

C-5 Position : In 4-nitroimidazoles, modifications at this position are generally not well-tolerated.

-

-

Fused Ring Systems (Bicyclic Nitroimidazoles) : The development of bicyclic nitroimidazoles, such as the nitroimidazo-oxazines (e.g., pretomanid) and nitroimidazo-oxazoles (e.g., delamanid), has been a major advancement in antitubercular drug discovery.[9][19] These rigid structures appear to be critical for efficient activation by the mycobacterial nitroreductase system.[19] The lipophilic tail attached to the fused ring system is also a key determinant of aerobic antitubercular activity.[6]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for M. tuberculosis

This colorimetric assay is widely used to determine the minimum inhibitory concentration (MIC) of compounds against replicating M. tuberculosis.[1][20]

Principle: The assay utilizes the redox indicator Alamar Blue, which is blue in its oxidized state and turns pink when reduced by metabolically active cells. The MIC is the lowest drug concentration that prevents this color change.

Detailed Methodology: [20]

-

Preparation of Drug Plates:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL of 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC).

-

Include drug-free wells as growth controls and wells with medium only as sterile controls.

-

-

Inoculum Preparation:

-

Grow M. tuberculosis (e.g., H37Rv) in 7H9 broth to mid-log phase.

-

Dilute the culture to a turbidity corresponding to a McFarland standard of 1.0, and then further dilute 1:20 in 7H9 broth.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well of the drug plate.

-

-

Incubation:

-

Seal the plates and incubate at 37°C for 7 days.

-

-

Addition of Alamar Blue:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

-

Reading Results:

-

Visually inspect the plates. The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

-

Low-Oxygen-Recovery Assay (LORA) for M. tuberculosis

LORA is used to assess the activity of compounds against non-replicating, persistent M. tuberculosis under hypoxic conditions.[1][21]

Principle: A recombinant strain of M. tuberculosis expressing luciferase is used. The bacteria are exposed to the drug under anaerobic conditions. After a period of aerobic recovery, the luminescence is measured, which correlates with cell viability.

Detailed Methodology: [21][22]

-

Preparation of Drug Plates:

-

Prepare serial dilutions of the test compounds in 96-well plates as described for MABA.

-

-

Inoculum Preparation:

-

Use a luciferase-expressing strain of M. tuberculosis. Culture the bacteria to adapt them to low-oxygen conditions.

-

-

Inoculation and Hypoxic Incubation:

-

Add the bacterial suspension to the drug plates.

-

Place the plates in an anaerobic chamber or use an anaerobic gas-generating system and incubate at 37°C for 10 days.

-

-

Aerobic Recovery:

-

After the hypoxic incubation, transfer the plates to a normal aerobic incubator (37°C, 5% CO2) for 28 hours.

-

-

Luminescence Reading:

-

Add a luciferin substrate (e.g., n-decanal aldehyde) to each well.

-

Measure the luminescence using a luminometer.

-

The MIC is defined as the lowest drug concentration that reduces luminescence by 90% compared to untreated controls.

-

Drug Discovery and Resistance Investigation Workflows

The discovery of new nitroimidazole-based drugs and the investigation of resistance mechanisms follow structured workflows.

Workflow for Screening New Nitroimidazole Compounds

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of new nitroimidazole candidates.

Workflow for Investigating Nitroimidazole Resistance

Understanding the mechanisms of resistance is crucial for the longevity of nitroimidazole drugs. The diagram below illustrates a general workflow for investigating resistance.

Challenges: Toxicity and Resistance

Despite their success, the use of nitroimidazoles is not without challenges. Concerns about potential mutagenicity and carcinogenicity have been raised, although the clinical significance in humans remains a subject of debate.[1] Neurotoxicity is another potential side effect, particularly with long-term use.[6]

Resistance to nitroimidazoles, while still relatively uncommon for many applications, is a growing concern.[23] The primary mechanisms of resistance involve impaired drug activation. This can occur through:

-

Decreased activity or expression of nitroreductases : Mutations in the genes encoding the activating enzymes can prevent the conversion of the prodrug to its active form.[23]

-

Increased oxygen levels : In some anaerobic protozoa, enhanced oxygen scavenging can lead to futile cycling and prevent the accumulation of toxic reduced metabolites.[6]

-

Upregulation of efflux pumps : While less common, some organisms may develop mechanisms to actively pump the drug out of the cell.

-

Enhanced DNA repair mechanisms : Increased capacity to repair DNA damage can confer tolerance to the cytotoxic effects of activated nitroimidazoles.[24]

The emergence of resistance, particularly in the context of tuberculosis and common protozoal infections, highlights the ongoing need for the development of new nitroimidazole derivatives that can overcome these resistance mechanisms.

Conclusion

The nitroimidazole core remains a highly valuable scaffold in the design of anti-infective agents. Its unique mechanism of action, reliant on reductive activation in hypoxic environments, provides a powerful tool against a range of challenging pathogens. A thorough understanding of the structure-activity relationships, mechanisms of action, and pathways to resistance is essential for the rational design of the next generation of nitroimidazole therapeutics. By leveraging the knowledge outlined in this guide, researchers and drug development professionals can continue to innovate and expand the therapeutic utility of this remarkable chemical class.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. elearning.unimib.it [elearning.unimib.it]

- 3. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Metronidazole - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of in vitro activity of the nitroimidazoles delamanid and pretomanid against multidrug-resistant and extensively drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The aerobic activity of metronidazole against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. journals.asm.org [journals.asm.org]

- 19. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Low-oxygen-recovery assay for high-throughput screening of compounds against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Low-Oxygen-Recovery Assay for High-Throughput Screening of Compounds against Nonreplicating Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro susceptibility of Trypanosoma cruzi discrete typing units (DTUs) to benznidazole: A systematic review and meta-analysis | PLOS Neglected Tropical Diseases [journals.plos.org]

- 24. Susceptibility of anaerobic bacteria to metronidazole. A bacteriological and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

Ro 19-9638: An In-Depth Analysis of its Anti-parasitic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the anti-parasitic activity of Ro 19-9638, a major metabolite of the nitroimidazole compound Ro 15-0216. This document summarizes the known IC50 values, delves into the likely mechanism of action, and provides a detailed, adaptable protocol for determining its inhibitory concentration against various parasite strains.

Data Presentation: IC50 Values of this compound

| Parasite Strain | IC50 Value (µg/mL) |

| Trypanosoma brucei rhodesiense | 0.0341[1][2][3] |

Note: The lack of comprehensive IC50 data for this compound against a wider range of parasite species and strains highlights a significant gap in the current understanding of its full anti-parasitic spectrum. Further research is warranted to explore its efficacy against other kinetoplastids and apicomplexan parasites.

Mechanism of Action: Bioactivation of a Nitroaromatic Prodrug

This compound belongs to the class of nitroaromatic compounds, which are known to act as prodrugs requiring bioactivation within the parasite to exert their cytotoxic effects. The proposed mechanism of action, based on studies of similar nitroheterocyclic drugs in trypanosomatids, involves the enzymatic reduction of the nitro group by a parasite-specific type I nitroreductase (NTR)[3][4][5][6].

This reduction is an oxygen-insensitive process that generates highly reactive cytotoxic metabolites, such as unsaturated open-chain nitriles or other radical species[3][4]. These reactive intermediates can then interact with and damage critical intracellular macromolecules, including DNA, proteins, and lipids, ultimately leading to parasite death. The selectivity of such compounds is attributed to the presence and activity of the type I nitroreductase in the parasite, which is absent in mammalian host cells.

Experimental Protocols: Determination of IC50 Values

The following is a detailed, generalized protocol for determining the in vitro IC50 value of this compound against a suspension-based parasite culture, such as bloodstream form trypanosomes. This protocol can be adapted for other parasite species and life cycle stages with appropriate modifications to culture conditions and viability assays.

Objective: To determine the concentration of this compound that inhibits 50% of parasite growth or viability in vitro.

Materials:

-

This compound compound

-

Appropriate parasite culture medium (e.g., HMI-9 for T. brucei)

-

Parasite culture at a logarithmic growth phase

-

96-well microtiter plates (sterile, flat-bottom)

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Incubator with appropriate temperature and CO2 conditions (e.g., 37°C, 5% CO2)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Preparation of Compound Stock Solution:

-

Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Sonication may be required to ensure complete dissolution.

-

Store the stock solution at -20°C.

-

-

Preparation of Serial Dilutions:

-

On the day of the experiment, prepare a series of working solutions by serially diluting the stock solution in the appropriate culture medium.

-

A typical 2-fold or 3-fold dilution series is recommended to cover a wide range of concentrations.

-

Ensure the final DMSO concentration in all wells, including controls, is consistent and non-toxic to the parasites (typically ≤ 0.5%).

-

-

Parasite Preparation:

-

Count the parasites from a logarithmic phase culture using a hemocytometer.

-

Adjust the parasite density with fresh culture medium to the desired concentration (e.g., 2 x 10^4 parasites/mL for T. brucei).

-

-

Assay Setup:

-

In a 96-well plate, add a defined volume (e.g., 100 µL) of the parasite suspension to each well.

-

Add an equal volume (e.g., 100 µL) of the serially diluted compound to the corresponding wells.

-

Include control wells:

-

Negative Control: Parasites with culture medium containing the same final concentration of DMSO as the test wells.

-

Positive Control: A known anti-parasitic drug as a reference.

-

Blank: Culture medium only (no parasites).

-

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 48 to 72 hours) under optimal growth conditions for the specific parasite.

-

-

Viability Assessment:

-

After the incubation period, add a resazurin-based viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of AlamarBlue).

-

Incubate the plate for an additional period (e.g., 4-24 hours) to allow for the colorimetric or fluorometric reaction to develop.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Conclusion and Future Directions

This compound demonstrates potent in vitro activity against Trypanosoma brucei rhodesiense. Its mechanism of action is consistent with that of other nitroaromatic compounds, relying on parasitic nitroreductase for bioactivation. However, the full potential of this compound as a broad-spectrum anti-parasitic agent remains to be elucidated. Future research should prioritize:

-

Screening against a diverse panel of parasites: Determining the IC50 values against various strains of Trypanosoma, Leishmania, and Plasmodium, including drug-resistant isolates.

-

Elucidation of specific downstream targets: Identifying the specific cellular pathways and macromolecules that are disrupted by the reactive metabolites of this compound.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in relevant animal models of parasitic diseases.

This technical guide serves as a foundational resource for researchers interested in the anti-parasitic properties of this compound. The provided information and protocols are intended to facilitate further investigation into this promising compound.

References

- 1. Ro 15-0216: a nitroimidazole compound active in vitro against human and animal pathogenic African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Nifurtimox Activation by Trypanosomal Type I Nitroreductases Generates Cytotoxic Nitrile Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a type I nitroreductase gene in non-virulent Trypanosoma rangeli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ro 19-9638 In Vitro Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Ro 19-9638, the major metabolite of Ro 15-0216. The primary focus of the available literature is on its potent anti-trypanosomal activity. This document outlines the experimental procedures for assessing its efficacy against Trypanosoma brucei and a general protocol for evaluating its cytotoxicity against mammalian cell lines.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against Trypanosoma species.

Table 1: Inhibitory Concentration of this compound

| Organism | IC50 (µg/mL) |

| Trypanosoma brucei rhodesiense | 0.0341 |

Table 2: Minimum Exposure Time for Trypanocidal Effect in Vitro (T. b. brucei)

| This compound Concentration (µg/mL) | Minimum Exposure Time (Hours) to Render Non-infective |

| 30 | 3 |

| 10 | 4 |

| 3 | 6 |

| 1 | 10 |

Experimental Protocols

Protocol 1: In Vitro Efficacy of this compound against Trypanosoma brucei

This protocol details the procedure for determining the inhibitory effect of this compound on the growth of Trypanosoma brucei in vitro.

Materials:

-

Trypanosoma brucei bloodstream forms (e.g., TC221 strain)

-

HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution prepared in DMSO)

-

96-well microtiter plates

-

Resazurin-based viability dye (e.g., CellTiter-Blue®)

-

Humidified incubator (37°C, 5% CO₂)

-

Spectrophotometer or fluorometer

Procedure:

-

Parasite Culture:

-

Maintain T. b. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

-

Monitor parasite density daily and maintain the culture in the logarithmic growth phase.

-

-

Assay Setup:

-

Harvest parasites during the logarithmic growth phase and adjust the density to 2 x 10⁵ parasites/mL in fresh HMI-9 medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

-

Drug Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in HMI-9 medium to achieve final desired concentrations (e.g., ranging from 0.001 to 10 µg/mL).

-

Add 100 µL of the diluted this compound solutions to the wells containing the parasite suspension. Include wells with medium only (blank), parasites with vehicle (DMSO control), and a positive control (e.g., suramin).

-

-

Incubation:

-

Incubate the plate for 48 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Viability Assessment:

-

After the incubation period, add 20 µL of a resazurin-based viability reagent to each well.

-

Incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the blank reading from all experimental wells.

-

Normalize the data to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Protocol 2: General Cytotoxicity Assay in Mammalian Cells

This protocol provides a general method for assessing the cytotoxic effects of this compound on a mammalian cell line (e.g., HEK293, HepG2) using an ATP-based luminescence assay.[1]

Materials:

-

Mammalian cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well clear bottom, white-walled plates

-

ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

-

Humidified incubator (37°C, 5% CO₂)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is below 0.5%.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells.

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the ATP-based assay reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of viability relative to the vehicle control.

-

Determine the CC50 (half-maximal cytotoxic concentration) by plotting cell viability against the log of the compound concentration.

-

Visualizations

Caption: Workflow for in vitro testing of this compound against T. brucei.

Caption: Hypothesized mechanism of action for nitroimidazole compounds.

Mechanism of Action and Signaling

The precise mechanism of action for this compound is not fully elucidated. However, like other 5-nitroimidazoles, its anti-parasitic activity is believed to involve the reductive activation of its nitro group by parasite-specific nitroreductases.[2][3] This process generates reactive nitroso and amino metabolites that can induce cellular damage, potentially through DNA damage, leading to cell death.[3] While one report mentions that the related compound Ornidazole can inhibit the Sonic hedgehog (Shh) signaling pathway, there is currently no direct evidence to suggest that this compound shares this mechanism.[4] Further research is required to identify the specific molecular targets and signaling pathways affected by this compound in both parasite and mammalian cells.

References

The Use of Ro 19-9638 in Animal Models of Trypanosomiasis: Application Notes and Protocols

Disclaimer: Information regarding in vivo applications of Ro 19-9638 in animal models of trypanosomiasis is limited in publicly available scientific literature. The following application notes and protocols are compiled based on the available in vitro data for this compound and in vivo data for its parent compound, Ro 15-0216, as well as the general understanding of nitroimidazole compounds in this research area. These should be considered as a starting point for research and not as definitive, validated protocols. Researchers should conduct dose-finding and toxicity studies before commencing efficacy experiments.

Introduction

This compound is the major metabolite of the 2-nitroimidazole derivative Ro 15-0216.[1] It has demonstrated potent in vitro activity against various species of African trypanosomes, the causative agents of Human African Trypanosomiasis (HAT) and Animal African Trypanosomiasis (AAT). As a nitroimidazole, its mechanism of action is believed to involve the reduction of its nitro group by parasite-specific nitroreductases, leading to the formation of reactive cytotoxic metabolites that induce parasitic cell death. This document provides an overview of the available data and theoretical protocols for the use of this compound in preclinical animal models of trypanosomiasis.

In Vitro Activity of this compound

This compound has shown significant trypanocidal activity in vitro. The following table summarizes the key findings.

| Trypanosome Species | Parameter | Value | Reference |

| Trypanosoma brucei rhodesiense | IC50 | 0.0341 µg/mL | [1] |

| Trypanosoma brucei brucei | Minimum Exposure Time for Non-infectivity in Mice | 3 hours at 30 µg/mL | [2] |

| 4 hours at 10 µg/mL | [2] | ||

| 6 hours at 3 µg/mL | [2] | ||

| 10 hours at 1 µg/mL | [2] |

Proposed Mechanism of Action

Nitroimidazole compounds like this compound are prodrugs that require activation within the parasite. The proposed mechanism of action is a multi-step process initiated by parasite-specific enzymes.

Caption: Proposed activation pathway of this compound in trypanosomes.

Experimental Protocols for Animal Models (Hypothetical)

The following protocols are hypothetical and based on common practices for trypanosomiasis research in mouse models and data from the parent compound Ro 15-0216. Validation and optimization are essential.

Mouse Model of Acute Trypanosoma brucei Infection

This protocol outlines a general procedure to assess the efficacy of this compound in a mouse model of acute trypanosomiasis.

Materials:

-

This compound

-

Vehicle for drug formulation (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Trypanosoma brucei brucei (e.g., GVR35)

-

Female BALB/c mice (6-8 weeks old)

-

Phosphate buffered saline with 1% glucose (PSG)

-

Microscope and hemocytometer

-

Sterile syringes and needles

Procedure:

-

Infection: Infect mice intraperitoneally (i.p.) with 1 x 10^5 trypanosomes in 0.2 mL of PSG.

-

Drug Preparation: Prepare a stock solution of this compound. On each day of treatment, dilute the stock solution with the vehicle to the desired final concentration.

-

Treatment Initiation: Begin treatment 3 days post-infection when parasitemia is established.

-

Drug Administration: Administer this compound via oral gavage or intraperitoneal injection once daily for 4 consecutive days. A suggested starting dose range, extrapolated from related compounds, could be 20-100 mg/kg. A vehicle-treated control group must be included.

-

Monitoring Parasitemia: Monitor parasitemia daily from a tail blood snip using a hemocytometer.

-

Efficacy Assessment: The primary endpoint is the clearance of parasites from the blood. Mice are considered cured if they remain aparasitemic for 60 days post-treatment.

-

Toxicity Monitoring: Monitor mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

Caption: Experimental workflow for in vivo efficacy testing.

Data Presentation (Hypothetical)

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Efficacy of this compound in an Acute Mouse Model

| Treatment Group (mg/kg/day) | Route of Administration | Number of Mice Cured / Total | Mean Survival Time (Days) |

| Vehicle Control | Oral | 0 / 5 | 10 ± 2 |

| This compound (20) | Oral | 2 / 5 | 35 ± 10 |

| This compound (50) | Oral | 4 / 5 | > 60 |

| This compound (100) | Oral | 5 / 5 | > 60 |

| Diminazene Aceturate (20) | i.p. | 5 / 5 | > 60 |

Considerations and Limitations

-

Pharmacokinetics: The pharmacokinetic profile of this compound in different animal species is not well-documented. This information is crucial for designing effective dosing regimens.

-

Toxicity: The toxicity of this compound has not been extensively studied. Dose-escalation studies are necessary to determine the maximum tolerated dose.

-

Animal Model Selection: The choice of animal model (e.g., mouse, rat, sheep) and trypanosome species/strain can significantly impact the experimental outcome.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Ro 19-9638 solution preparation and storage conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 19-9638 is the N-oxide and major metabolite of Ro 15-0216. It has demonstrated notable antiparasitic activity, particularly against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis (African sleeping sickness). These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate solution preparation and experimental design.

| Property | Value |

| Molecular Weight | 349.34 g/mol |

| CAS Number | 116370-29-7 |

| Appearance | Solid powder |

Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively published. However, based on available data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions.

Recommended Solvents

-

Primary Solvent: Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration stock solutions.

-

Aqueous Buffers: For cell-based assays, it is common practice to dilute the DMSO stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not detrimental to the experimental system (typically <0.5%).

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes

Protocol:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weigh: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.49 mg of this compound (see calculation below).

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 mol

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 mol x 349.34 g/mol = 0.00349 g = 3.49 mg

-

-

-

Dissolve: Add the appropriate volume of DMSO to the weighed this compound powder. For 3.49 mg, add 1 mL of DMSO.

-

Mix: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

-

Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in the storage conditions section.

Storage Conditions

Proper storage of this compound in both solid and solution form is critical to maintain its stability and activity.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Protect from moisture. |

| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Aqueous Solutions | 4°C | Prepare fresh weekly | For clear solutions.[1] |

| Aqueous Suspensions | N/A | Use immediately | [1] |

Important Considerations:

-

Light Sensitivity: While specific data is unavailable, it is good practice to protect solutions of organic compounds from light by using amber vials or by wrapping containers in aluminum foil.

-

Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.

Experimental Protocols

Dilution of DMSO Stock Solution for In Vitro Assays

For most cell-based experiments, the high-concentration DMSO stock solution needs to be diluted to a final working concentration in an aqueous medium.

Protocol:

-

Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

-

Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your experimental volume.

-

Serial Dilutions (Optional): It is often best to perform serial dilutions. For example, first, dilute the 10 mM DMSO stock into a smaller volume of DMSO to create an intermediate stock. Then, dilute this intermediate stock into the final aqueous buffer or cell culture medium. This helps to minimize the precipitation of the compound.

-

Final Dilution: Add the calculated volume of the DMSO stock (or intermediate stock) to the aqueous medium and mix thoroughly. Ensure the final DMSO concentration is compatible with your experimental system.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and its solutions.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this product for comprehensive safety information.

Disclaimer: This information is intended for research use only and is not for human or veterinary use. The protocols and recommendations provided are based on available data and should be adapted as necessary for specific experimental requirements. It is the responsibility of the researcher to validate these protocols for their own applications.

References

Measuring Ro 19-9638 Concentration: A Guide to Analytical Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction